cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
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Overview
Description
Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H10F3NO5 and its molecular weight is 245.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Observation and Characterization of Conformers : The higher-energy trans conformer of trifluoroacetic acid (trans-TFA) was observed experimentally, contrasting with the lower-energy cis-TFA conformer. This study contributes to understanding the structural and energetic properties of these compounds (Apóstolo et al., 2016).
Rotational Studies of Acid Complexes : Research on the rotational spectra of acrylic acid-trifluoroacetic acid complex in both cis and trans conformations provides insights into the stability and molecular interactions of these compounds (Gou et al., 2013).
Synthesis and Ring Opening Studies : Syntheses of cis-3-alkylaziridine-2-carboxylates, including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates, and their use in the preparation of various amino acids through regioselective ring openings, are significant for the development of new pharmaceutical compounds (Lee et al., 2001).
Catalysis in Rotational Isomerization : Investigating the rotational barriers for cis/trans isomerization of proline analogues, including cis-3-Hydroxypyrrolidine-2-carboxylic acid derivatives, aids in understanding the mechanisms of enzyme-catalyzed processes, potentially impacting biochemical research (Kern et al., 1997).
Electrochemical Synthesis Applications : Electrolysis of trifluoroacetic acid in the presence of specific compounds, leading to the synthesis of derivatives like cis-3,4-bis(2,2,2-trifluoroethyl)pyrrolidine, indicates potential applications in organic synthesis and electrochemistry (Muller, 1991).
Asymmetric Synthesis and Reactions : The asymmetric synthesis of cis-N-(p-Toluenesulfinyl)aziridine-2-carboxylic Acids and their reactions demonstrate the compound's utility in the synthesis of complex organic molecules, significant for pharmaceutical research (Davis et al., 1994).
Catalysis in Dihydroxylation and Epoxidation of Alkenes : The use of carboxylic acids, including trifluoroacetic acid, in the catalysis of cis-dihydroxylation and epoxidation of alkenes, provides insights into green chemistry and the development of environmentally friendly catalysts (de Boer et al., 2005).
Applications in Analytical Chemistry : A method involving the extraction of metabolites using solid-phase extraction, including derivatives of trifluoroacetic acid, for the analysis of pyrethroid metabolites in human urine, highlights the compound's role in enhancing analytical methodologies (Arrebola et al., 1999).
Safety and Hazards
“Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” has some safety concerns. It has been labeled with an exclamation mark as a signal word, indicating that it is a warning. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The safety data sheet (MSDS) can provide more detailed safety information .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The reaction steps involve protection and deprotection of functional groups, as well as acid-base reactions and nucleophilic substitutions.", "Starting Materials": [ "L-proline", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Trifluoroacetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-proline with ethyl chloroformate in the presence of sodium hydroxide to form ethyl N-(tert-butoxycarbonyl)-L-prolinate.", "Step 2: Deprotection of the amino group of ethyl N-(tert-butoxycarbonyl)-L-prolinate with hydrochloric acid to form N-(tert-butoxycarbonyl)-L-proline.", "Step 3: Protection of the amino group of N-(tert-butoxycarbonyl)-L-proline with ethyl chloroformate in the presence of sodium bicarbonate to form N-(tert-butoxycarbonyl)-L-proline ethyl ester.", "Step 4: Deprotection of the carboxylic acid group of N-(tert-butoxycarbonyl)-L-proline ethyl ester with trifluoroacetic acid in the presence of methanol and water to form cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid." ] } | |
CAS No. |
1818843-17-2 |
Molecular Formula |
C7H10F3NO5 |
Molecular Weight |
245.15 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxypyrrolidin-1-ium-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1 |
InChI Key |
JPFWVYBLNMYLMA-RFKZQXLXSA-N |
Isomeric SMILES |
C1C[NH2+][C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C[NH2+]C(C1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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